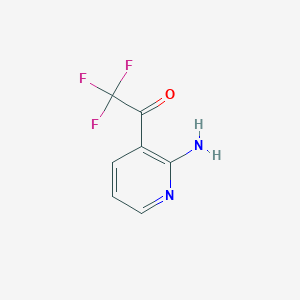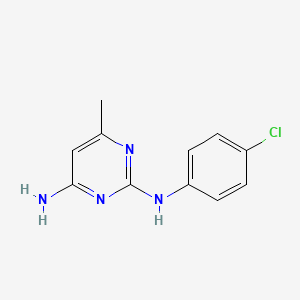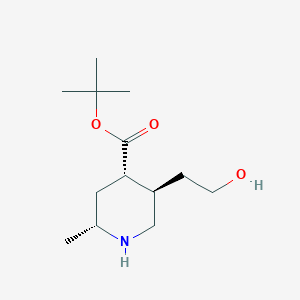
zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride is a complex organic compound that contains zinc as a central metal ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride typically involves the reaction of 4-(dibenzylamino)-2-ethoxybenzenediazonium chloride with a zinc salt, such as zinc chloride, in an appropriate solvent. The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(dibenzylamino)-2-ethoxybenzenediazonium chloride} + \text{ZnCl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or hydroxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction may produce 4-(dibenzylamino)-2-ethoxyaniline.
科学的研究の応用
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials and coatings with specific properties.
作用機序
The mechanism of action of zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Zinc;4-aminobenzoate: Another zinc complex with antimicrobial properties.
Zinc;4-hydroxybenzoate: Known for its use in dermatology and antimicrobial activity.
Uniqueness
Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other zinc complexes. Its diazonium group allows for versatile chemical modifications, making it a valuable compound in research and industry.
特性
CAS番号 |
67785-34-6 |
|---|---|
分子式 |
C44H44Cl4N6O2Zn |
分子量 |
896.0 g/mol |
IUPAC名 |
zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(13-14-21(22)24-23)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
LGCVBACCPMHKCV-UHFFFAOYSA-J |
正規SMILES |
CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)
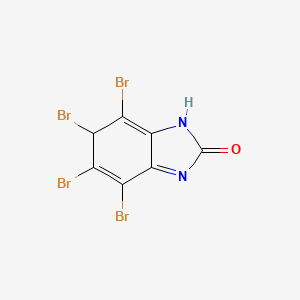
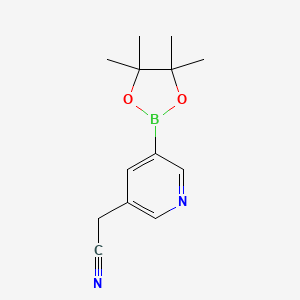
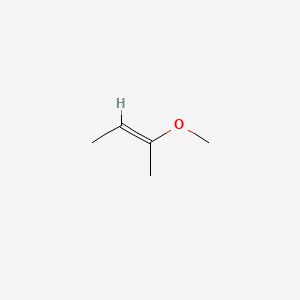
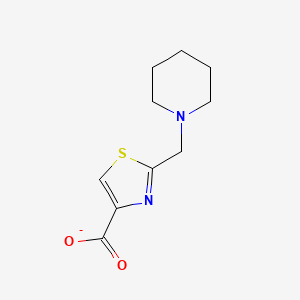
![1,3,2-Benzodioxaborole,2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B12331255.png)
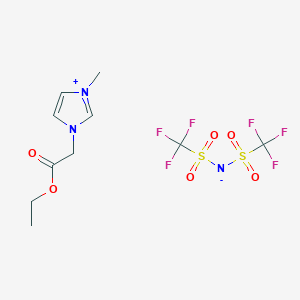
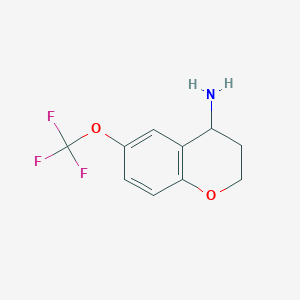
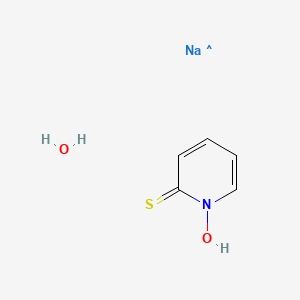
![2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)
